molecular formula C15H17N3O2 B14628199 N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea CAS No. 57190-88-2

N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea

Cat. No.: B14628199
CAS No.: 57190-88-2
M. Wt: 271.31 g/mol
InChI Key: UDHLQZJLDIMYQQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a 4-[(6-methylpyridin-2-yl)oxy]phenyl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(6-methylpyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea
  • N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Uniqueness

N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific structural features, such as the presence of the 6-methylpyridin-2-yl group and the urea backbone

Properties

CAS No.

57190-88-2

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1,1-dimethyl-3-[4-(6-methylpyridin-2-yl)oxyphenyl]urea

InChI

InChI=1S/C15H17N3O2/c1-11-5-4-6-14(16-11)20-13-9-7-12(8-10-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19)

InChI Key

UDHLQZJLDIMYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C

Origin of Product

United States

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